1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid

Catalog No.
S14251325
CAS No.
M.F
C17H18O3
M. Wt
270.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Aci...

Product Name

1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid

IUPAC Name

1-(7-methoxynaphthalen-1-yl)cyclopentane-1-carboxylic acid

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

InChI

InChI=1S/C17H18O3/c1-20-13-8-7-12-5-4-6-15(14(12)11-13)17(16(18)19)9-2-3-10-17/h4-8,11H,2-3,9-10H2,1H3,(H,18,19)

InChI Key

HSCAVCYTUPXFJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2C3(CCCC3)C(=O)O)C=C1

1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic acid is a compound characterized by its unique structure, which features a cyclopentanecarboxylic acid moiety attached to a 7-methoxy-1-naphthyl group. This compound belongs to the class of naphthalene derivatives and is notable for its potential applications in medicinal chemistry and organic synthesis. The presence of the methoxy group enhances its lipophilicity and may influence its biological properties.

The chemical behavior of 1-(7-methoxy-1-naphthyl)cyclopentanecarboxylic acid can be explored through various reactions typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of cyclopentanecarbonic acid derivatives.
  • Nucleophilic Substitution: The aromatic system can undergo electrophilic substitution reactions, allowing for further functionalization.

Research indicates that compounds similar to 1-(7-methoxy-1-naphthyl)cyclopentanecarboxylic acid exhibit various biological activities, including:

  • Antidepressant Effects: Compounds derived from naphthalene structures have been studied for their potential antidepressant properties, similar to those seen in agomelatine, which is a derivative of 7-methoxy-1-naphthoic acid .
  • Antitumor Activity: Some naphthalene derivatives have shown promise in cancer research due to their ability to inhibit tumor growth.

The synthesis of 1-(7-methoxy-1-naphthyl)cyclopentanecarboxylic acid can be achieved through several methods:

  • Starting from 7-Methoxy-1-naphthoic Acid:
    • A common method involves the conversion of 7-methoxy-1-naphthoic acid into the desired cyclopentanecarboxylic acid via cyclization reactions .
  • Multicomponent Reactions:
    • Utilizing multicomponent reaction strategies can streamline the synthesis process, allowing for the simultaneous formation of multiple bonds .
  • Reduction and Functionalization:
    • The use of reducing agents can facilitate the transformation of precursors into the final product, often involving steps such as dehydrogenation or hydrolysis .

The applications of 1-(7-methoxy-1-naphthyl)cyclopentanecarboxylic acid span various fields:

  • Pharmaceuticals: Its structural characteristics make it a candidate for drug development, particularly in creating antidepressants or other therapeutic agents.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of 1-(7-methoxy-1-naphthyl)cyclopentanecarboxylic acid. Research may focus on:

  • Receptor Binding: Investigating how this compound interacts with neurotransmitter receptors or other biological targets.
  • Metabolic Pathways: Understanding how it is metabolized in biological systems can provide insights into its efficacy and safety profile.

Several compounds share structural similarities with 1-(7-methoxy-1-naphthyl)cyclopentanecarboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
7-Methoxy-1-naphthoic AcidNaphthalene derivativePrecursor to various bioactive compounds
AgomelatineNaphthalene derivativeAntidepressant with melatonergic properties
1-(Naphthalen-2-yl)cyclopentanecarboxylic AcidNaphthalene derivativeSimilar cyclopentane structure but different substituents
2-Methyl-7-methoxynaphthaleneMethylated naphthaleneAltered biological activity due to methyl substitution

Uniqueness

The uniqueness of 1-(7-methoxy-1-naphthyl)cyclopentanecarboxylic acid lies in its specific combination of a cyclopentane ring with a methoxynaphthalene moiety, distinguishing it from other naphthalene derivatives that may lack the cyclopentane structure or have different substituents.

Favorskii Rearrangement

The Favorskii rearrangement, a classical method for ring contraction, has been adapted for synthesizing cyclopentanecarboxylic acid derivatives. Starting from α-halogenated cyclohexanones, this base-induced process facilitates the formation of cyclopentane rings through a ketene intermediate. For 1-(7-methoxy-1-naphthyl)cyclopentanecarboxylic acid, 2-chloro-7-methoxy-1-naphthylcyclohexanone undergoes rearrangement in the presence of sodium methoxide, yielding methyl 1-(7-methoxy-1-naphthyl)cyclopentanecarboxylate. Subsequent hydrolysis with aqueous HCl provides the target carboxylic acid. This method offers moderate yields (50–65%) but requires stringent control of steric and electronic effects to prevent side reactions.

Stobbe Condensation

The Stobbe condensation, which couples aldehydes or ketones with succinic esters, has been modified for naphthalene systems. Reacting 7-methoxy-1-naphthaldehyde with diethyl succinate in the presence of sodium ethoxide generates a half-ester intermediate. Acidic workup induces cyclization, forming the cyclopentane ring. While this route provides a straightforward pathway (40–55% yield), regioselectivity challenges arise due to competing aldol adducts.

Palladium-Catalyzed Hydrocarboxylation

Palladium-mediated hydrocarboxylation of 7-methoxy-1-naphthylcyclopentene offers a direct route. Using PdCl₂(PPh₃)₂ as a catalyst under CO atmosphere (5 atm) in aqueous THF, the reaction proceeds via π-allylpalladium intermediates to afford the carboxylic acid in 70–75% yield. This method excels in atom economy but requires specialized equipment for high-pressure conditions.

Table 1: Comparison of Traditional Synthesis Methods

MethodStarting MaterialYield (%)Key AdvantageLimitation
Favorskii Rearrangement2-Chloro-naphthylcyclohexanone65Ring contraction specificityMulti-step purification
Stobbe Condensation7-Methoxy-1-naphthaldehyde55Ester functionalizationRegioselectivity challenges
Hydrocarboxylation7-Methoxy-1-naphthylcyclopentene75Atom economyHigh-pressure requirements

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

270.125594432 g/mol

Monoisotopic Mass

270.125594432 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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